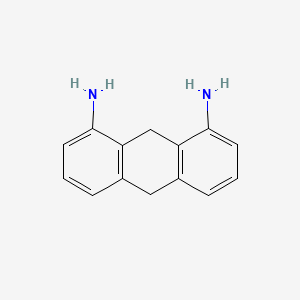
9,10-Dihydroanthracene-1,8-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Dihydroanthracene-1,8-diamine is an organic compound derived from the polycyclic aromatic hydrocarbon anthracene It is characterized by the presence of two amine groups at the 1 and 8 positions of the dihydroanthracene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydroanthracene-1,8-diamine typically involves the reduction of anthracene derivatives followed by amination. One common method is the reduction of 1,8-dinitroanthracene using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The resulting 1,8-diamino-9,10-dihydroanthracene can then be purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using high-pressure hydrogen gas and metal catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form anthraquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be further reduced to form tetrahydroanthracene derivatives using reducing agents like lithium aluminum hydride.
Substitution: The amine groups in this compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Tetrahydroanthracene derivatives.
Substitution: N-substituted anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
9,10-Dihydroanthracene-1,8-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Wirkmechanismus
The mechanism of action of 9,10-Dihydroanthracene-1,8-diamine in biological systems involves its interaction with cellular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. In the case of its anti-inflammatory activity, it may inhibit the production of pro-inflammatory cytokines by interfering with signaling pathways.
Vergleich Mit ähnlichen Verbindungen
9,10-Dihydroanthracene: Lacks the amine groups and is primarily used as a hydrogen donor in organic synthesis.
1,8-Diaminoanthraquinone: Contains amine groups but has a quinone structure, making it more reactive in redox reactions.
9,10-Diphenylanthracene: Substituted with phenyl groups, used in photophysical studies and as a scintillator.
Eigenschaften
CAS-Nummer |
114645-02-2 |
|---|---|
Molekularformel |
C14H14N2 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
9,10-dihydroanthracene-1,8-diamine |
InChI |
InChI=1S/C14H14N2/c15-13-5-1-3-9-7-10-4-2-6-14(16)12(10)8-11(9)13/h1-6H,7-8,15-16H2 |
InChI-Schlüssel |
AZSYXRHNGGYJQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(CC3=C1C=CC=C3N)C(=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


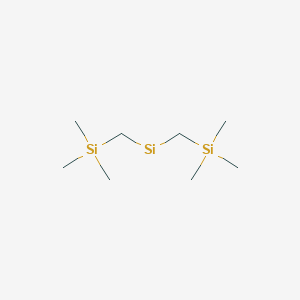
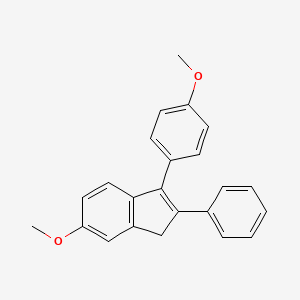
![8-[([1,1'-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14310485.png)
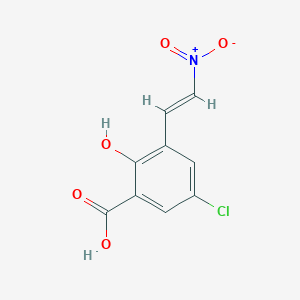
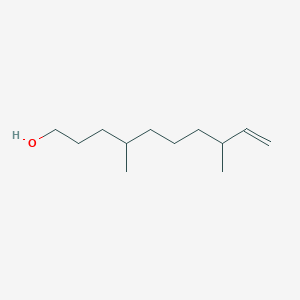
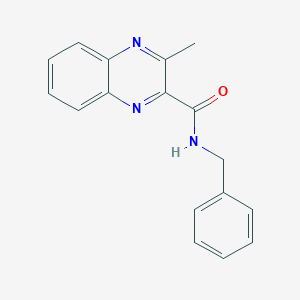

![Trimethyl({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane](/img/structure/B14310519.png)
![9-[(Pyridin-4-YL)methylidene]-9H-fluorene-2,7-diamine](/img/structure/B14310525.png)

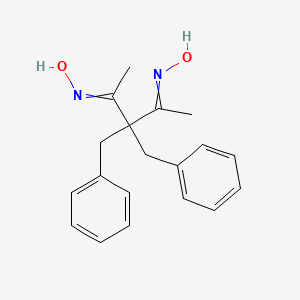
![[2-Chloro-3,6-difluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14310542.png)


